molecular formula C9H9BrO3 B13590190 2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde

Cat. No.: B13590190
M. Wt: 245.07 g/mol
InChI Key: DQBAIPDGEUWBMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 5-hydroxy-4-methoxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Uniqueness

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and aldehyde functional groups allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h3-5,12H,2H2,1H3

InChI Key

DQBAIPDGEUWBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC=O)O

Origin of Product

United States

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